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triffluoromethanesulfonate

Cat. No.: B158644

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular structure, synthesis, and
catalytic applications of Lutetium(lll) trifluoromethanesulfonate, Lu(OTf)s. This compound is
a member of the lanthanide triflates, a class of powerful Lewis acids that have garnered
significant interest in organic synthesis due to their high activity, water tolerance, and
recyclability.[1]

Molecular Structure

While a definitive experimental single-crystal X-ray structure of Lutetium(lll)
trifluoromethanesulfonate is not readily available in public databases, theoretical studies
utilizing quantum chemistry methods, such as Density Functional Theory (DFT), provide
significant insights into its molecular geometry.

Computational studies suggest that the trifluoromethanesulfonate (triflate) anion (OTf~) can
coordinate to the lutetium(lll) ion in either a bidentate or tridentate fashion. In the case of
tridentate coordination, the Lu(lll) center is surrounded by three triflate ligands, resulting in a
nine-coordinate geometry. This coordination environment is best described as a tricapped
trigonal prism (TTP), where the lutetium ion is bonded to nine oxygen atoms from the three
triflate groups. A similar TTP structure is observed in the hydrated lutetium ion, [Lu(H20)9]3*.
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When the triflate ligands are considered to be bidentate, the Lu(lll) ion is coordinated to six
oxygen atoms from the three triflate ligands. The actual coordination number and geometry in
the solid state can be influenced by factors such as the presence of water or other coordinating
solvents.

Theoretical Structural Parameters

The following table summarizes the calculated bond lengths for the tricapped trigonal prismatic
structure of Lu(OTf)s based on DFT calculations. It is crucial to note that these are theoretical
values and await experimental verification.

Bond Atom 1 Atom 2 Bond Length (A)
Lutetium-Oxygen Lu @] 2.510
Sulfur-Oxygen (apex) S @) 1.490

Sulfur-Oxygen
(capping)

S O 1.479

Table 1: Calculated bond lengths for the theoretical tricapped trigonal prism structure of
Lutetium(lll) trifluoromethanesulfonate.

Experimental Protocols
Synthesis of Anhydrous Lutetium(lll)
Trifluoromethanesulfonate

A general and effective method for the synthesis of lanthanide triflates involves the reaction of
the corresponding lanthanide oxide with aqueous triflic acid.[2] The subsequent dehydration of
the hydrated salt yields the anhydrous compound.

Materials:
e Lutetium(lll) oxide (Lu203)

e Trifluoromethanesulfonic acid (TfOH)
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e Deionized water

Procedure:

o Preparation of Hydrated Lutetium(lll) Trifluoromethanesulfonate:

Suspend Lutetium(lIl) oxide in deionized water in a round-bottom flask equipped with a
magnetic stirrer and a reflux condenser.

Slowly add a stoichiometric amount of trifluoromethanesulfonic acid to the suspension.
The reaction is exothermic.

Heat the mixture to reflux for several hours until the lutetium oxide has completely
dissolved, resulting in a clear, colorless solution.

Remove the heat and allow the solution to cool to room temperature.

Remove the water under reduced pressure using a rotary evaporator to obtain the
hydrated Lutetium(lll) trifluoromethanesulfonate as a white solid. The hydrated form is
often represented as --INVALID-LINK--3.[2]

o Dehydration to Anhydrous Lutetium(lll) Trifluoromethanesulfonate:

[e]

Place the hydrated salt in a Schlenk flask.

Heat the flask to 180-200 °C under high vacuum for several hours to remove the
coordinated water molecules.[2]

The resulting white, free-flowing powder is anhydrous Lutetium(lil)
trifluoromethanesulfonate.

Store the anhydrous product under an inert atmosphere (e.g., argon or nitrogen) as it is
hygroscopic.

Characterization Techniques

FT-IR spectroscopy is a valuable tool for confirming the presence of the triflate anion and the

absence of coordinated water in the final product.
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Methodology:

o Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total
Reflectance (ATR) accessory. For the KBr pellet method, mix a small amount of the
anhydrous Lu(OTf)s with dry KBr powder and press it into a transparent disk. For ATR, place
a small amount of the powder directly onto the ATR crystal.

o Data Acquisition: Record the spectrum in the range of 4000-400 cm~1.

» Expected Spectra: The spectrum of the anhydrous compound should show characteristic
strong absorption bands for the triflate anion, typically around 1250-1280 cm~1 (asymmetric
SOs stretch), 1150-1170 cm~1 (symmetric SOs stretch), and 1030 cm~1 (S-O stretch). The C-
F stretching vibrations appear around 1225 and 1150 cm~1. A key indicator of the anhydrous
nature of the product is the absence of a broad absorption band in the 3200-3500 cm~1
region, which corresponds to the O-H stretching of water molecules.

While lutetium itself is NMR-inactive, 13C and °F NMR spectroscopy can be used to
characterize the triflate anion. Due to the paramagnetic nature of many lanthanide ions, NMR
spectra of their complexes can exhibit significant shifts and line broadening. However, Lu(lll)
has a filled 4f shell, making it diamagnetic, which should result in sharper NMR signals
compared to its paramagnetic counterparts.

Methodology:

o Sample Preparation: Dissolve a small amount of anhydrous Lu(OTf)s in a suitable deuterated
solvent (e.g., acetonitrile-ds or nitromethane-ds). The choice of solvent is critical as Lu(OTf)s
can coordinate with donor solvents.

e 1F NMR: This is particularly useful for observing the trifluoromethyl group. A single
resonance is expected for the -CFs group of the triflate anion.

e 13C NMR: The trifluoromethyl carbon will appear as a quartet due to coupling with the three
fluorine atoms.

Applications in Catalysis: The Friedel-Crafts
Reaction
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Lutetium(lll) trifluoromethanesulfonate is an effective Lewis acid catalyst for a variety of
organic transformations, most notably the Friedel-Crafts acylation and alkylation reactions.[1]
Its water stability offers a significant advantage over traditional Lewis acids like AICIs.

Catalytic Workflow: Friedel-Crafts Acylation

The following diagram illustrates a typical workflow for a Friedel-Crafts acylation reaction
catalyzed by Lutetium(lll) trifluoromethanesulfonate.

Click to download full resolution via product page

A typical workflow for a Friedel-Crafts acylation reaction catalyzed by Lu(OTf)s.

Signaling Pathway: Lewis Acid Catalysis Mechanism

The catalytic activity of Lutetium(lll) trifluoromethanesulfonate in reactions like the Friedel-
Crafts acylation stems from its function as a strong Lewis acid. The Lu(lll) ion coordinates to
the carbonyl oxygen of the acylating agent, activating it towards nucleophilic attack by the
aromatic ring.
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The Lewis acid catalysis mechanism of Lu(OTf)s in Friedel-Crafts acylation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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